Cas no 32818-06-7 ((2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid)

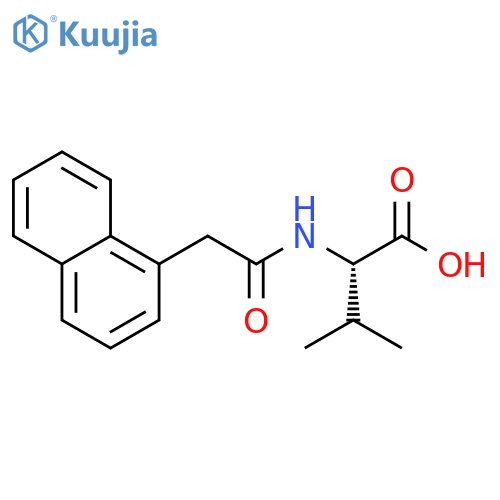

32818-06-7 structure

商品名:(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid

CAS番号:32818-06-7

MF:C17H19NO3

メガワット:285.337664842606

MDL:MFCD08484553

CID:5185242

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Valine, N-[2-(1-naphthalenyl)acetyl]-

- (2-(Naphthalen-1-yl)acetyl)-l-valine

- (2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid

-

- MDL: MFCD08484553

- インチ: 1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m0/s1

- InChIKey: UCAURZDMFQZLRB-INIZCTEOSA-N

- ほほえんだ: C(O)(=O)[C@H](C(C)C)NC(CC1=C2C(C=CC=C2)=CC=C1)=O

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-87576-0.5g |

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |

32818-06-7 | 90% | 0.5g |

$397.0 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343965-50mg |

(2-(Naphthalen-1-yl)acetyl)-l-valine |

32818-06-7 | 95% | 50mg |

¥15195.00 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01135149-1g |

(2S)-3-Methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |

32818-06-7 | 95% | 1g |

¥3325.0 | 2023-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343965-250mg |

(2-(Naphthalen-1-yl)acetyl)-l-valine |

32818-06-7 | 95% | 250mg |

¥13322.00 | 2024-08-02 | |

| Enamine | EN300-87576-10g |

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |

32818-06-7 | 90% | 10g |

$1778.0 | 2023-09-01 | |

| 1PlusChem | 1P019QW0-1g |

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |

32818-06-7 | 90% | 1g |

$574.00 | 2023-12-17 | |

| 1PlusChem | 1P019QW0-500mg |

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |

32818-06-7 | 90% | 500mg |

$553.00 | 2023-12-17 | |

| 1PlusChem | 1P019QW0-10g |

(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |

32818-06-7 | 90% | 10g |

$2260.00 | 2023-12-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343965-2.5g |

(2-(Naphthalen-1-yl)acetyl)-l-valine |

32818-06-7 | 95% | 2.5g |

¥33132.00 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01135149-5g |

(2S)-3-Methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |

32818-06-7 | 95% | 5g |

¥9639.0 | 2023-03-11 |

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

32818-06-7 ((2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:32818-06-7)(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):436.0/1264.0